N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide is classified as an organic compound that contains an isothiocyanate functional group, a sulfonamide moiety, and an ethoxyphenyl substituent. Its chemical structure can be represented by the formula C13H14N2O2S2, with the CAS number 100970-00-1. This compound is often utilized in medicinal chemistry and materials science due to its reactivity and ability to form covalent bonds with nucleophiles.
The synthesis of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide typically involves multiple steps:
The reaction conditions typically involve controlling temperature and reaction time to optimize yield and purity. Industrial methods may employ continuous flow reactors to enhance scalability and efficiency.
N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide features a complex molecular structure characterized by:
The molecular weight is approximately 282.39 g/mol, and it exhibits a melting point that varies based on purity but is generally above 200 °C .
N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide can participate in several chemical reactions:
The mechanism of action of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide primarily involves its ability to form covalent bonds with nucleophiles through the electrophilic carbon atom in the isothiocyanate group. This reactivity allows it to modify biological targets such as proteins or nucleic acids, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Studies have indicated that compounds containing isothiocyanates exhibit significant biological activity due to their ability to interact with cellular signaling pathways .
Characterization of this compound can be performed using techniques such as:
N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide has diverse applications across several scientific domains:
The strategic fusion of sulfonamide and isothiocyanate functionalities represents a cutting-edge approach in rational drug design. This hybridization leverages the complementary bioactivities of both pharmacophores: Sulfonamides act as potent zinc-binding groups (ZBGs) that inhibit metalloenzymes like carbonic anhydrases (CAs) through coordination with the active-site zinc ion [5]. Meanwhile, the isothiocyanate (–N=C=S) group exhibits unique electrophilic properties, enabling covalent interactions with biological nucleophiles such as cysteine thiols or lysine amines. This dual mechanism enables simultaneous enzyme inhibition and targeted covalent modification [2] [6].
Table 1: Key Structural and Chemical Identifiers of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide
Identifier | Value |
---|---|
Systematic IUPAC Name | 1-ethoxy-4-[(4-isothiocyanatophenyl)sulfonylamino]benzene |
Canonical SMILES | CCOc1ccc(NC(=O)c2ccc(N=C=S)cc2)cc1 |
Molecular Formula | C₁₅H₁₂N₂O₃S₂ |
CAS Registry Number | 99845-39-3 |
Molecular Weight | 332.40 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Molecular hybridization strategies for this compound fall into three categories:
Table 2: Hybrid Pharmacophores Incorporating Sulfonamide and Isothiocyanate Moieties
Hybrid Structure | Biological Targets | Key Advantages |
---|---|---|
Thiazolidinone-sulfonamide hybrids | Carbonic anhydrase IX | Non-zinc-binding inhibition; antimetastatic activity |
Hydroxyimine-tethered benzenesulfonamides | hCA I/II/IX/XII | Nanomolar inhibition; enhanced isoform selectivity |
Quinazolinone-sulfonamide conjugates | Nrf2-Keap1 pathway; NQO1 induction | Radioprotection; antioxidant gene upregulation |
Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, with clinical applications spanning over eight decades. Their evolution demonstrates three key developmental phases:
Table 3: Evolution of Benzenesulfonamide Derivatives in Therapeutics
Compound Class | Representative Agents | Primary Therapeutic Application | Mechanistic Insight |
---|---|---|---|
Classical sulfonamides | Sulfanilamide | Antibacterial | Competitive inhibition of folate synthesis enzymes |
CA-targeting sulfonamides | Acetazolamide; SLC-0111 | Glaucoma; cancer | Zinc ion chelation in CA active site |
Electrophilic hybrids | N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide | Investigational anticancer/antimicrobial | Covalent target modification; dual pharmacophore synergy |
The 4-ethoxyphenyl group (–OC₂H₅-C₆H₄) serves as a critical modulator of pharmacodynamic and pharmacokinetic properties through three interconnected mechanisms:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1